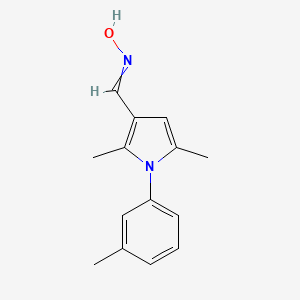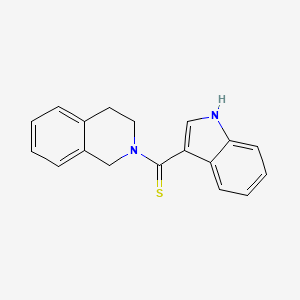
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound has been studied extensively for its potential applications in scientific research due to its unique structure and properties.
作用机制
The mechanism of action of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have suggested that this compound may exert its biological activities through the inhibition of various enzymes and pathways in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline possesses various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of using 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline in lab experiments is its unique structure and properties, which make it a potential drug lead compound. Additionally, this compound has been found to possess various biological activities, which may make it a useful tool for studying various biological pathways and processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are many potential future directions for the study of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline. One direction is the further study of its mechanism of action, which may help to elucidate its potential applications in scientific research. Additionally, further studies may be conducted to explore the potential use of this compound as a drug lead compound for the treatment of various diseases. Finally, studies may be conducted to explore the potential use of this compound in combination with other compounds or therapies to enhance its biological activities.
合成方法
The synthesis of 2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One of the most common methods involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 1H-indole-3-carbonyl chloride in the presence of a base. This reaction results in the formation of the desired compound in good yield and purity.
科学研究应用
2-(1H-indol-3-ylcarbonothioyl)-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential applications in scientific research. This compound has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. Due to its unique structure and properties, this compound has also been studied for its potential as a drug lead compound.
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl(1H-indol-3-yl)methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2S/c21-18(16-11-19-17-8-4-3-7-15(16)17)20-10-9-13-5-1-2-6-14(13)12-20/h1-8,11,19H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOQRMRAXZJNOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1H-isoquinolin-2-yl(1H-indol-3-yl)methanethione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

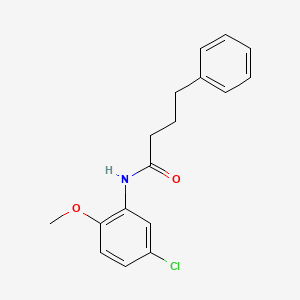
![3-benzyl-4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5693636.png)
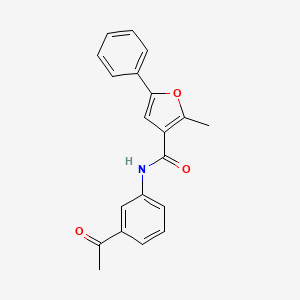
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-chlorobenzohydrazide](/img/structure/B5693650.png)

![3-(2-furyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5693680.png)
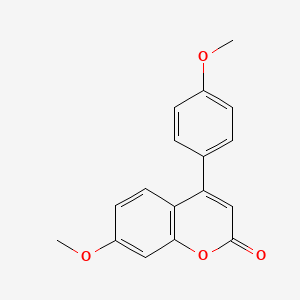

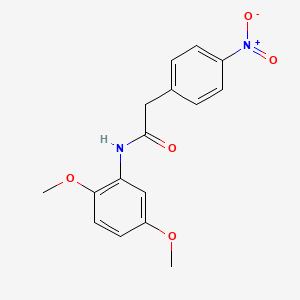

![methyl N-benzyl-N-[(4-methoxyphenyl)sulfonyl]glycinate](/img/structure/B5693704.png)
![5-[(cyclohexylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693724.png)
![6-chloro-4-[2-(3-methylphenoxy)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5693728.png)
